molecular formula C19H26N2O3S B2650155 N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 954065-72-6

N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2650155
CAS No.: 954065-72-6
M. Wt: 362.49
InChI Key: FBBTWBCNUFKGND-UHFFFAOYSA-N
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Description

N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxy-2-methylbenzenesulfonamide is an organic compound with a complex structure that includes a dimethylamino group, a methoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with N-(3-(4-(dimethylamino)phenyl)propyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound might involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and can be more easily scaled up compared to batch processes. Additionally, the use of automated synthesis equipment can improve the reproducibility and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxy-2-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxy-2-methylbenzenesulfonamide exerts its effects depends on its interaction with molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide group can form strong interactions with proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzenesulfonamide: Lacks the methyl group on the benzene ring.

    N-(3-(4-(dimethylamino)phenyl)propyl)-2-methylbenzenesulfonamide: Lacks the methoxy group on the benzene ring.

    N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxy-2-methylbenzenesulfonamide: Contains different substituents on the benzene ring.

Uniqueness

This compound is unique due to the specific combination of functional groups it possesses. The presence of both the methoxy and methyl groups on the benzene ring, along with the dimethylamino and sulfonamide groups, gives it distinct chemical and biological properties that are not found in similar compounds.

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxy-2-methylbenzenesulfonamide, a compound with significant potential in pharmaceutical applications, has garnered attention for its biological activity, particularly as a kinase inhibitor. This article reviews the existing literature on its biological properties, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H24N2O3S\text{C}_{17}\text{H}_{24}\text{N}_{2}\text{O}_{3}\text{S}

This compound functions primarily as an EGFR (Epidermal Growth Factor Receptor) inhibitor . Inhibition of EGFR is crucial in the treatment of various cancers, particularly colorectal cancer. The mechanism involves blocking the phosphorylation of tyrosine residues on the receptor, which is essential for downstream signaling pathways that promote cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against colorectal cancer by inhibiting the c-Myc proto-oncogene , which plays a pivotal role in tumorigenesis. For instance, derivatives of phenoxy-N-phenylaniline were synthesized, showing notable cytotoxicity with an IC50 value indicating effective inhibition in colon cancer cell lines .

Antimicrobial Properties

Research has also explored its antibacterial effects. The compound has shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) that suggest potential for treating infections caused by resistant bacterial strains .

Case Studies

StudyFindings
Study 1 Tested against colon cancer cell lines; showed IC50 values < 10 µMEffective as a c-Myc inhibitor
Study 2 Evaluated antimicrobial activity against E. coli and S. aureusDemonstrated significant antibacterial properties
Study 3 Investigated kinase inhibition in vitroConfirmed as a selective EGFR inhibitor

Research Findings

  • Cytotoxicity : In vitro assays demonstrated that modifications to the compound can enhance its cytotoxic effects against cancer cells.
  • Selectivity : The compound exhibits selective inhibition of EGFR without significantly affecting other kinases, which is crucial for minimizing side effects in therapeutic applications .
  • Resistance Mechanisms : Studies indicate that resistance to similar compounds can arise; thus, ongoing research is necessary to optimize formulations and combinations with other therapeutic agents .

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-15-14-18(24-4)11-12-19(15)25(22,23)20-13-5-6-16-7-9-17(10-8-16)21(2)3/h7-12,14,20H,5-6,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBTWBCNUFKGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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